2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
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Overview
Description
2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 5-position, and a pyrimidin-5-yl ethyl group attached to the nitrogen atom of the benzamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to affect a wide range of biological activities . This suggests that the compound might influence various biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities , suggesting that this compound might have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available starting materials One common synthetic route involves the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-positionThe reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-bromo-5-formyl-N-(2-(pyrimidin-5-yl)ethyl)benzamide, while substitution of the bromine atom with an amine can produce 2-amino-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide .
Scientific Research Applications
2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-5-methoxybenzamide
- 2-bromo-N-(2-(pyrimidin-5-yl)ethyl)benzamide
- 5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide
Uniqueness
2-bromo-5-methoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is unique due to the presence of both the bromine atom and the pyrimidin-5-yl ethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-5-methoxy-N-(2-pyrimidin-5-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2/c1-20-11-2-3-13(15)12(6-11)14(19)18-5-4-10-7-16-9-17-8-10/h2-3,6-9H,4-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELTXVUDWZLNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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